Broad-Spectrum Antibacterial Potency Against ESKAPEE Pathogens: MIC Comparison with Octenidine and CPC
In a 2025 comparative study spanning 26 microbial pathogens, a bispyridinium compound with an aliphatic C14 linker architecture analogous to CAS 64690-16-0 (designated bis-QAC 10e in the published series) exhibited broad-spectrum antibacterial activity against multi-resistant ESKAPEE strains. Against the commercial lead antiseptics octenidine dihydrochloride and cetylpyridinium chloride (CPC), the C14-linked bis-pyridinium analog achieved comparable Gram-positive MIC values but with demonstrably superior selectivity due to substantially lower hemotoxicity (see separate evidence item) [1]. The C14 analog's activity was benchmarked against octenidine in the identical multi-strain panel, confirming that extended aliphatic linkers in this chemotype maintain potent membrane-targeting activity without the cytotoxicity penalty seen with shorter commercial bis-QACs.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) against ESKAPEE pathogens |
|---|---|
| Target Compound Data | Bis-QAC 10e (C14 aliphatic-linked bis-pyridinium analog of CAS 64690-16-0): MIC values within clinically relevant low µg/mL range across Gram-positive and Gram-negative ESKAPEE strains including MRSA, K. pneumoniae, A. baumannii, P. aeruginosa, and E. coli |
| Comparator Or Baseline | Octenidine dihydrochloride: commercially established MICs of 0.5–32 mg/L against S. aureus and E. coli clinical isolates; CPC: comparable Gram-positive activity in MDPI 2022 study panel |
| Quantified Difference | Comparable Gram-positive MICs; differentiation emerges in the selectivity dimension (4.5-fold lower hemotoxicity vs. octenidine), not in raw MIC fold-reduction alone |
| Conditions | Broth microdilution assay against a panel of 26 microbial pathogens including multi-drug-resistant ESKAPEE strains; 24–48 h incubation; standard CLSI-based methods as reported in the primary study |
Why This Matters
For procurement decisions, evidence of equivalent or near-equivalent antibacterial MICs to octenidine—combined with significantly reduced hemolytic liability—means CAS 64690-16 0 analogs can replace octenidine in antiseptic or disinfectant formulations where mammalian cell safety is a specification requirement, without sacrificing Gram-positive coverage.
- [1] Vereshchagin, A. N.; Frolov, N. A.; Detusheva, E. V.; et al. Exploring the Correlation of Linker Structure and Antimicrobial Activities of Pyridinium-Based Cationic Biocides: Aromatic versus Aliphatic Architectures. European Journal of Medicinal Chemistry 2025, 283, 117106. https://doi.org/10.1016/j.ejmech.2025.117106. View Source
